

K284-6111: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: K284-6111

Cat. No.: B15609161

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Abstract

K284-6111, chemically identified as 2-({3-[2-(1-cyclohexene-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide, is a potent and orally active small molecule inhibitor of Chitinase-3-like 1 (CHI3L1).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **K284-6111**. The compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease, and inflammatory conditions such as atopic dermatitis.[2][3] This document details the mechanism of action, key experimental findings, and relevant protocols to support further research and development efforts.

Discovery and Rationale

K284-6111 was identified as a high-affinity inhibitor of CHI3L1, a protein implicated in inflammatory and tissue remodeling processes.[1] Elevated levels of CHI3L1 are associated with the pathogenesis of several diseases, including Alzheimer's, where it is linked to neuroinflammation and amyloid-beta (A β) plaque accumulation.[4] The development of **K284-6111** was therefore aimed at mitigating the detrimental effects of CHI3L1 overexpression.

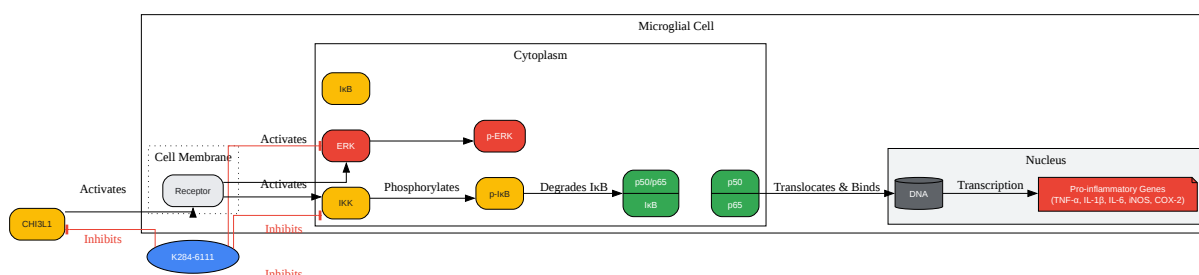
Synthesis

While the specific, detailed experimental protocol for the synthesis of **K284-6111** is not publicly available in the reviewed literature, the compound was synthesized by Professor Jae-Kyung Jung.[2] Based on the chemical structure, a plausible synthetic route would likely involve the construction of the core quinazolinone ring system, followed by the introduction of the cyclohexenyl-ethyl side chain and subsequent coupling with the N-(4-ethylphenyl)butanamide moiety via a thioether linkage. The synthesis of similar quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with appropriate reagents to form the heterocyclic core.

Mechanism of Action

K284-6111 exerts its therapeutic effects primarily through the inhibition of CHI3L1. This inhibition leads to the downstream modulation of key signaling pathways involved in inflammation and amyloidogenesis. Specifically, **K284-6111** has been shown to inhibit the ERK and NF- κ B signaling pathways.[1] By doing so, it suppresses the nuclear translocation of p50 and p65, key components of the NF- κ B complex, and reduces the phosphorylation of I κ B.[1] This cascade of events ultimately leads to a reduction in the expression of pro-inflammatory proteins and cytokines.

Signaling Pathway of K284-6111 in Neuroinflammation



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Caption: **K284-6111** inhibits CHI3L1, leading to downregulation of ERK and NF-κB pathways.

Biological Evaluation

K284-6111 has been evaluated in both in vitro and in vivo models, demonstrating significant anti-inflammatory and neuroprotective effects.

In Vivo Studies in Tg2576 Alzheimer's Disease Mouse Model

Oral administration of **K284-6111** to Tg2576 mice, a model for Alzheimer's disease, resulted in improved memory function and a reduction in key pathological markers.^[2]

Table 1: Effect of **K284-6111** on Amyloid-Beta Levels in Tg2576 Mice

Treatment Group	A β ₁₋₄₂ Level (pg/mg protein)	A β ₁₋₄₀ Level (pg/mg protein)
Control	180.4 \pm 4.1	792.5 \pm 16.7
K284-6111 (3 mg/kg)	165.4 \pm 3.9	733.7 \pm 17.2
Data from[2]		

Table 2: Effect of **K284-6111** on Pro-inflammatory Cytokine Levels in the Brains of Tg2576 Mice

Cytokine	Control	K284-6111 (3 mg/kg)
TNF- α	Increased	Decreased
IL-1 β	Increased	Decreased
IL-6	Increased	Decreased
Qualitative data from[2]		

In Vitro Studies in BV-2 Microglial Cells

Treatment of A β -stimulated BV-2 microglial cells with **K284-6111** led to a dose-dependent reduction in inflammatory markers.

Table 3: Effect of **K284-6111** on Nitric Oxide (NO) Production in A β -stimulated BV-2 Cells

Treatment	NO Concentration (Relative to Control)
A β	Increased
A β + K284-6111 (0.5 μ M)	Decreased
A β + K284-6111 (1 μ M)	Further Decreased
A β + K284-6111 (2 μ M)	Significantly Decreased
Data from[2]	

Table 4: Effect of **K284-6111** on Pro-inflammatory Cytokine Expression in A β -stimulated BV-2 Cells

Cytokine	A β Treatment	A β + K284-6111 Treatment
TNF- α	Increased	Decreased
IL-1 β	Increased	Decreased
IL-6	Increased	Decreased
Qualitative data from [2]		

Experimental Protocols

Animal Studies

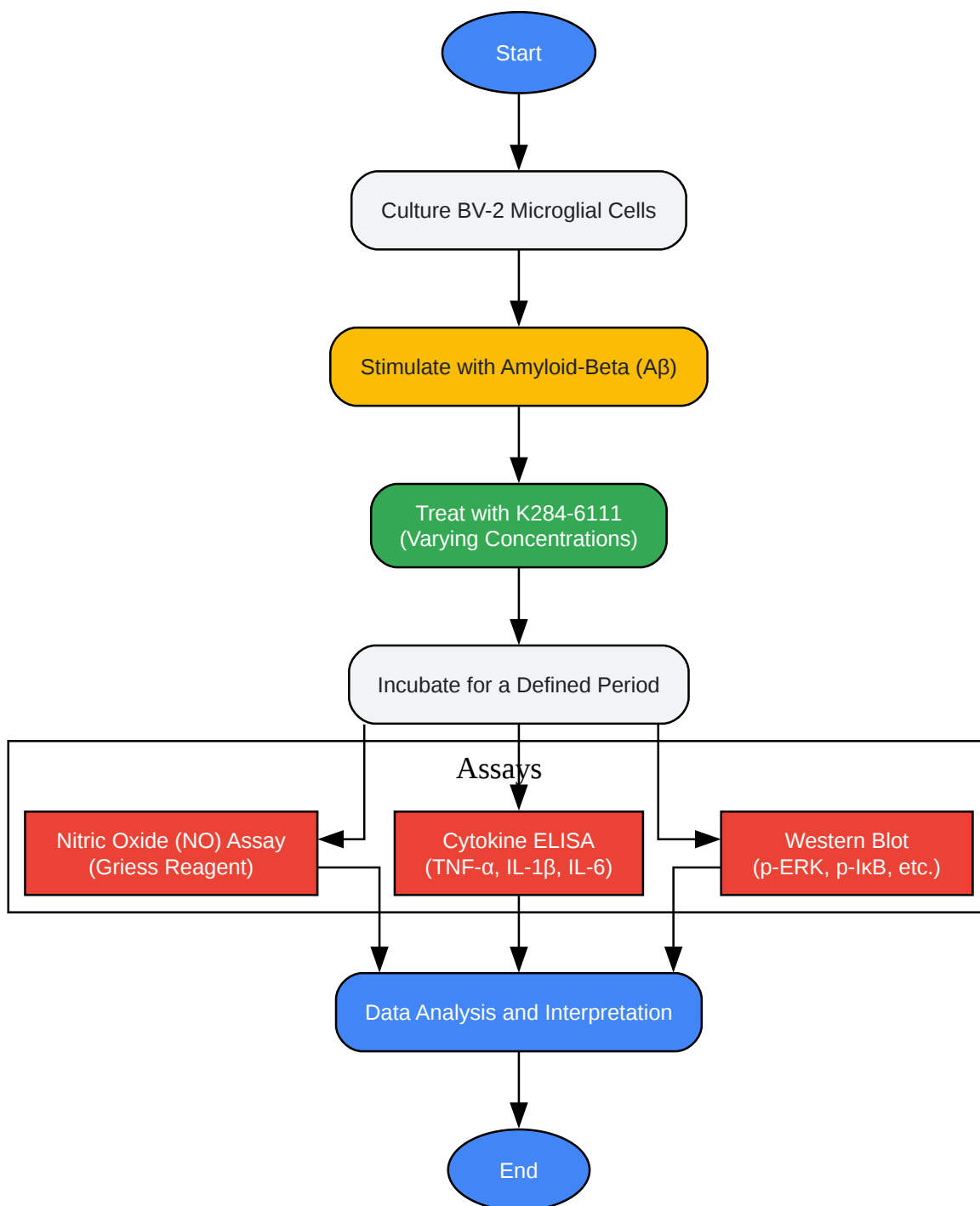
- Animal Model: Tg2576 mice, a transgenic model of Alzheimer's disease.
- Treatment: **K284-6111** was administered orally at a dose of 3 mg/kg daily for four weeks.[\[5\]](#)
- Behavioral Tests: Memory and cognitive function were assessed using the Morris water maze and passive avoidance tests.[\[5\]](#)
- Biochemical Analysis: Following the treatment period, brain tissues were collected for the analysis of A β levels (ELISA), pro-inflammatory cytokines (ELISA), and protein expression (Western blot).[\[2\]](#)

Cell Culture and In Vitro Assays

- Cell Line: BV-2 murine microglial cells.
- Stimulation: Cells were stimulated with amyloid-beta (A β) to induce a pro-inflammatory response.
- Treatment: **K284-6111** was added to the cell culture at various concentrations.
- Nitric Oxide Assay: NO production was measured in the cell culture supernatant using the Griess reagent.

- Cytokine Analysis: The levels of TNF- α , IL-1 β , and IL-6 in the cell culture supernatant were quantified using ELISA kits.
- Western Blot Analysis: Cell lysates were analyzed by Western blotting to determine the expression levels of key proteins in the NF- κ B and ERK signaling pathways.[2]

Experimental Workflow for In Vitro Evaluation of K284-6111



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Caption: Workflow for assessing the anti-inflammatory effects of **K284-6111** in vitro.

Conclusion

K284-6111 is a promising therapeutic candidate that effectively targets CHI3L1, a key player in neuroinflammation and Alzheimer's disease pathology. The preclinical data strongly support its potential to ameliorate memory deficits and reduce the inflammatory burden in the brain. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of **K284-6111**. Future studies should focus on elucidating the complete pharmacokinetic and toxicological profiles of the compound to facilitate its translation into clinical settings.

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